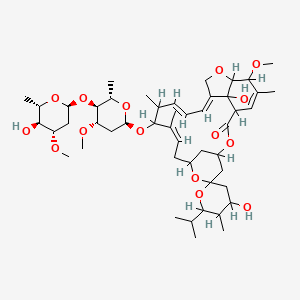![molecular formula C20H20ClN3 B1666108 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine CAS No. 857531-00-1](/img/structure/B1666108.png)
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
Übersicht
Beschreibung
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (4CP4PP) is an organic compound belonging to the group of piperidine derivatives. It is a highly versatile compound with a variety of applications in scientific research and in the pharmaceutical industry. 4CP4PP has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. In addition, it has been demonstrated to have potential therapeutic effects in the treatment of neurological diseases and disorders.
Wissenschaftliche Forschungsanwendungen
Colorectal Cancer Stem Cell Targeting
AT7867 has been identified as a compound that can suppress the stemness and proliferation of cancer stem cells (CSCs) derived from colorectal cancer (CRC). It regulates the stem cell maintenance factor Ascl2 and Akt signaling, demonstrating a potential application for AT7867 in CRC treatment through CSC targeting .
2. Inhibition of AKT and p70 S6 Kinase AT7867 is a potent inhibitor of both AKT and p70 S6 kinase pathways, which are crucial in cell proliferation and survival. This dual inhibition capability makes AT7867 an attractive candidate for antitumor activity, either as a single agent or in combination with other therapeutic agents .
3. Antitumor Activity in Human Tumor Xenografts The compound has shown efficacy in inhibiting human tumor xenograft growth, inducing pharmacodynamic changes that are indicative of its potential as an oral inhibitor for cancer treatment .
Wirkmechanismus
Target of Action
AT7867 primarily targets the serine/threonine kinase AKT and the downstream kinase p70 S6 kinase (p70S6K), as well as protein kinase A . These targets play pivotal roles in signal transduction events involved in malignant transformation and chemoresistance .
Mode of Action
AT7867 interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation of downstream substrates of both AKT and p70S6K . This results in the inhibition of GSK3β and S6 ribosomal protein phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by AT7867 is the AKT/p70S6K pathway, which is involved in cell growth, proliferation, metabolism, and survival . By inhibiting this pathway, AT7867 can cause growth inhibition in a range of human cancer cell lines .
Result of Action
AT7867’s action results in the induction of apoptosis in tumor cells . This is achieved by inhibiting the phosphorylation of downstream substrates of both AKT and p70S6K . In vivo studies have shown that AT7867 can inhibit human tumor growth in PTEN-deficient xenograft models .
Action Environment
The environment in which AT7867 acts can influence its efficacy and stability
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOSYUFVYJEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457772 | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
CAS RN |
857531-00-1 | |
| Record name | AT-7867 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-7867 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of AT7867?
A1: AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and its downstream kinase p70S6K. []
Q2: How does AT7867's dual inhibition of AKT and p70S6K manifest at the cellular level?
A2: AT7867 effectively blocks the phosphorylation of GSK3β and S6 ribosomal protein, key downstream substrates of AKT and p70S6K, respectively. [] This inhibition disrupts crucial signaling pathways involved in cell survival, proliferation, and metabolism.
Q3: Besides AKT and p70S6K, are there other kinases targeted by AT7867?
A3: Research has shown that AT7867 also inhibits protein kinase A and sphingosine kinase 1 (SphK1). [, ]
Q4: What is the significance of AT7867's inhibition of SphK1?
A4: This inhibition, independent of AKT, leads to increased production of pro-apoptotic ceramide in cancer cells, contributing to AT7867's anti-cancer activity. []
Q5: What are the downstream consequences of AT7867-mediated AKT inhibition in cancer cells?
A5: AT7867 inhibits the phosphorylation of several AKT downstream targets, including pSer9 GSK-3β, pThr246 PRAS40, pSer127 YAP, and pSer235/236 S6RP, indicating a blockade of the AKT signaling pathway. [] This ultimately leads to cell cycle arrest, apoptosis, and reduced tumor growth. [, ]
Q6: Does AT7867 demonstrate any isoform specificity in its inhibition of AKT?
A6: Studies suggest that while AT7867 inhibits both AKT1 and AKT2, only AKT2 knockdown mimics the stabilizing effect of AT7867 on LDLR mRNA, highlighting a potential isoform-specific role in regulating LDLR expression. []
Q7: What is the molecular formula and weight of AT7867?
A7: While the provided abstracts do not explicitly mention the molecular formula and weight of AT7867, these can be easily deduced from its IUPAC name, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. The molecular formula is C20H21ClN4, and the molecular weight is 352.87 g/mol.
Q8: Is there any spectroscopic data available for AT7867?
A8: The provided abstracts do not provide specific details about the spectroscopic characterization of AT7867.
Q9: What types of in vitro assays have been used to investigate AT7867's efficacy?
A9: Researchers have utilized various in vitro assays, including MTT assays, xCELLigence assays, colony formation assays, flow cytometry, immunofluorescence, and Western blot analysis to assess the impact of AT7867 on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , ]
Q10: What cancer cell lines have shown sensitivity to AT7867 in vitro?
A10: AT7867 has shown efficacy against a range of human cancer cell lines, including colorectal cancer (HT-29, HCT116, DLD-1), glioblastoma (U87MG), breast cancer (BT474), uterine sarcoma (MES-SA), and gastric cancer cells. [, , , , ]
Q11: Has AT7867's anti-cancer activity been demonstrated in vivo?
A11: Yes, AT7867 has shown promising anti-tumor activity in vivo. In preclinical studies, it inhibited tumor growth in mouse xenograft models of human glioblastoma (U87MG), uterine sarcoma (MES-SA), breast cancer (BT474), and colorectal cancer (HT-29). [, , ]
Q12: Are there any biomarkers being investigated for predicting AT7867 efficacy?
A12: One study identified pThr246 PRAS40 as a potential pharmacodynamic biomarker for AT7867 inhibition using healthy volunteer hair follicles treated ex vivo. This assay is being utilized in clinical trials involving AKT inhibitors, including the MK2206 Phase I trial. []
Q13: How does AT7867 affect pancreatic progenitor (PP) cell differentiation?
A13: Studies have shown that AT7867 treatment significantly enhances PP cell differentiation in vitro, leading to a higher percentage of PDX1+NKX6.1+ and PDX1+GP2+ PP cells. [] This enhanced differentiation translated to faster reversal of hyperglycemia in diabetic mice transplanted with AT7867-treated PPs. []
Q14: How is AT7867 administered in preclinical studies?
A14: Preclinical studies have primarily administered AT7867 via intraperitoneal injection or oral gavage. [, ]
Q15: What is known about the pharmacokinetic profile of AT7867?
A15: Research indicates that AT7867 exhibits dose-independent pharmacokinetics after both intravenous and oral administration in rats. [] Additionally, approximately 8.27% of an oral dose remains unabsorbed, with a bioavailability (F) of 70.8%. Interestingly, about 21.8% undergoes intestinal first-pass metabolism. []
Q16: Are there any significant toxicity concerns associated with AT7867?
A16: While AT7867 demonstrates promising anti-cancer activity, some preclinical studies indicate potential toxicity issues, particularly poor tolerance in rat toxicology studies. []
Q17: What other AKT inhibitors are currently being investigated?
A17: Several other AKT inhibitors are currently being investigated preclinically and clinically. Some notable examples include MK-2206, triciribine, ARQ-092, AKT inhibitor VIII, perifosine, CCT128930, and GSK-690693. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

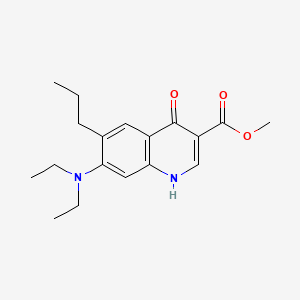
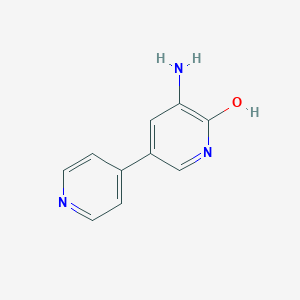

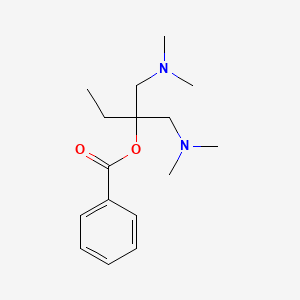

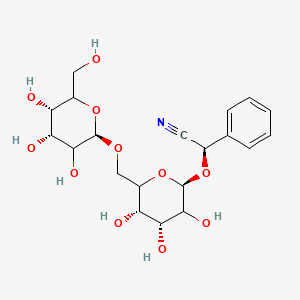
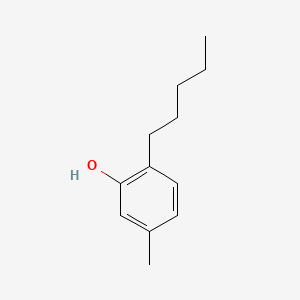
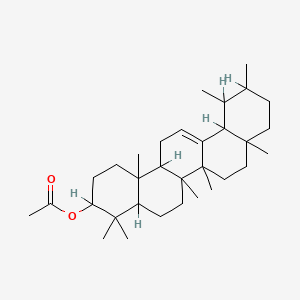
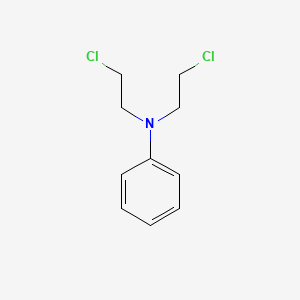
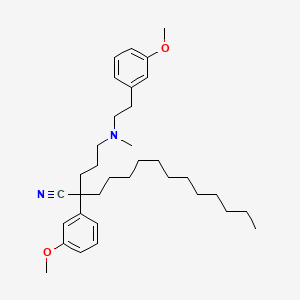
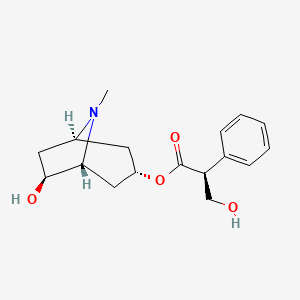
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
